molecular formula C21H17N3O3S B2923116 2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 872695-60-8

2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2923116
CAS No.: 872695-60-8
M. Wt: 391.45
InChI Key: AHVIBHGRRPQPFX-UHFFFAOYSA-N
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Description

The compound 2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a heterocyclic molecule featuring a pyridazine core substituted with a benzo[d][1,3]dioxol moiety, a thioether linkage, and an indolin-1-yl ethanone group. The indoline group may confer conformational rigidity, influencing binding affinity to biological targets.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-21(24-10-9-14-3-1-2-4-17(14)24)12-28-20-8-6-16(22-23-20)15-5-7-18-19(11-15)27-13-26-18/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVIBHGRRPQPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Structural Characteristics

The compound features several notable structural components:

  • Pyridazine Ring : Known for its role in various pharmacological activities.
  • Thioether Linkage : Enhances the lipophilicity and bioavailability of the compound.
  • Indole Moiety : Often associated with neuroactive properties.

These structural elements contribute to the compound's unique biological profile.

Anticancer Properties

Recent studies have indicated that derivatives of compounds containing benzo[d][1,3]dioxole exhibit significant anticancer activity. For instance, a related study synthesized thiourea derivatives with benzo[d][1,3]dioxole moieties and evaluated their cytotoxic effects on various cancer cell lines, including HepG2, HCT116, and MCF-7. The results showed that many compounds had IC50 values lower than those of standard drugs like doxorubicin, indicating strong antitumor activity .

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Thiourea Derivative 1HepG22.387.46
Thiourea Derivative 2HCT1161.548.29
Thiourea Derivative 3MCF74.524.56

The proposed mechanism of action for the compound includes:

  • EGFR Inhibition : Targeting the epidermal growth factor receptor pathway, which is crucial in cancer cell proliferation.
  • Apoptosis Induction : Through pathways involving proteins such as Bax and Bcl-2, promoting programmed cell death in malignant cells.
  • Cell Cycle Arrest : Leading to inhibition of cancer cell growth and division.

Case Studies

One notable case involved the synthesis and evaluation of similar compounds that demonstrated promising results against cancer cell lines. The study employed assays such as the SRB assay for cytotoxicity and annexin V-FITC for apoptosis assessment .

Additionally, molecular docking studies were conducted to predict the binding affinity of these compounds to target proteins, further elucidating their potential as therapeutic agents.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name/ID Core Structure Key Substituents Reference
Target Compound Pyridazine Benzo[d][1,3]dioxol, indolin-1-yl ethanone
4d–4f, 5b–j () Imidazole Bromo/nitro benzo[d][1,3]dioxol
6b, 6e () Pyrazol Piperidin/pyrrolidin ethanone
D03 () Pyrazoline Thienyl, diethylaminobutyl

Physicochemical Properties

Data from analogs suggest trends in the target compound’s properties:

  • Melting Points : Pyrazoline derivatives () exhibit melting points between 108–136°C, while imidazole analogs () likely have higher melting points due to stronger intermolecular interactions. The target compound’s indoline group may lower its melting point compared to rigid imidazoles .
  • IR Spectroscopy: The ethanone C=O stretch (~1668–1670 cm⁻¹ in ) is expected in the target compound. The thioether (C–S) and benzo[d][1,3]dioxol (C–O–C) stretches (~1250–1050 cm⁻¹) would further characterize its structure .
  • Mass Spectrometry : Molecular ion peaks for benzo[d][1,3]dioxol-containing compounds (e.g., m/z 374.3 in ) align with the target’s expected molecular weight (~435–450 g/mol).

Table 2: Physicochemical Data for Analogous Compounds

Compound Name/ID Melting Point (°C) IR C=O Stretch (cm⁻¹) MS (m/z) Reference
6b () 108–110 1668 374.3 (M+1)
6e () 134–136 1670 400.25 (M+)
D03 () Not reported Not reported Not reported

Q & A

Q. What solvent systems are optimal for synthesizing derivatives of benzo[d][1,3]dioxol-5-yl-containing compounds?

The choice of solvents depends on reaction compatibility and solubility. Polar aprotic solvents like DMSO and DMF are frequently used for dissolving heterocyclic intermediates, while alcohols (methanol, ethanol) and toluene are employed for purification via recrystallization . For example, in analogous syntheses of benzodioxole-pyridazine hybrids, ethyl acetate and acetonitrile are effective for chromatographic separation due to their moderate polarity . Always verify solvent purity (e.g., spectroscopic grade) to avoid side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing the electronic structure of this compound?

A combination of UV-Vis spectroscopy (to assess π→π* and n→π* transitions) and FTIR (for functional group analysis, e.g., C=O, C-S, and benzodioxole C-O-C vibrations) is recommended. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for structurally related indole-ethanone derivatives . Additionally, HPLC with UV detection ensures purity validation (>95%) .

Q. How can researchers optimize reaction yields for thioether-linked heterocycles like this compound?

Key factors include:

  • Reaction time and temperature : Reflux conditions (e.g., 4–6 hours in DMF at 80–100°C) improve yields for thioether bond formation .
  • Catalyst selection : Base catalysts (e.g., K₂CO₃) enhance nucleophilic substitution at the pyridazinylthio group .
  • Stoichiometry : A 1:1 molar ratio of pyridazine-thiol to indolin-1-yl ethanone precursor minimizes byproducts .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

Discrepancies in bioactivity may arise from impurities or stereochemical variations. To address this:

  • Reproducibility checks : Re-synthesize the compound using published protocols (e.g., thiourea coupling in refluxing DMF ).
  • Advanced analytics : Use LC-MS/MS to confirm molecular integrity and NMR titration to assess binding interactions with biological targets .
  • Control experiments : Compare results against analogs lacking the benzodioxole moiety to isolate pharmacophore contributions .

Q. How does the electron-withdrawing benzodioxole group influence the compound’s reactivity in nucleophilic substitutions?

The benzodioxole’s electron-donating methoxy groups increase electron density on the adjacent pyridazine ring, enhancing susceptibility to electrophilic attack. However, the thioether linkage introduces steric hindrance, which can slow reactivity. Computational studies (e.g., DFT) are advised to map electron density distribution and predict reaction sites . Experimentally, substituent effects can be probed via Hammett plots using derivatives with varying substituents on the benzodioxole ring .

Q. What are the limitations of current synthetic protocols for scaling up this compound?

  • Degradation risks : Prolonged heating during synthesis may degrade heat-sensitive functional groups (e.g., the indoline moiety). Cooling systems or shorter reaction times under microwave assistance could mitigate this .
  • Solvent scalability : Replace high-boiling solvents like DMF with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .
  • Byproduct formation : Optimize stoichiometry and use scavengers (e.g., molecular sieves) to absorb byproducts like H₂S .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • pH stability assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds .
  • Light sensitivity tests : Expose to UV-Vis light and track photodegradation products using LC-MS .

Methodological Considerations

Q. What computational tools are suitable for predicting the compound’s dipole moments and electronic properties?

  • DFT calculations (using Gaussian or ORCA) to estimate ground and excited-state dipole moments, leveraging structural data from X-ray crystallography .
  • Molecular docking (e.g., AutoDock Vina) to model interactions with biological targets, informed by Protein Data Bank (PDB) structures .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Single-crystal X-ray diffraction unambiguously assigns tautomeric states by revealing hydrogen bonding patterns and bond lengths. For example, in indole-ethanone analogs, keto-enol tautomerism was resolved by observing O-H···N hydrogen bonds in the crystal lattice .

Q. What strategies improve the reproducibility of spectral data across different laboratories?

  • Standardized protocols : Adopt IUPAC-recommended settings for NMR (e.g., 500 MHz, CDCl₃ as solvent) and HPLC (C18 columns, acetonitrile/water gradients) .
  • Cross-validation : Share samples with collaborating labs to compare FTIR and mass spectra, ensuring instrument calibration .

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